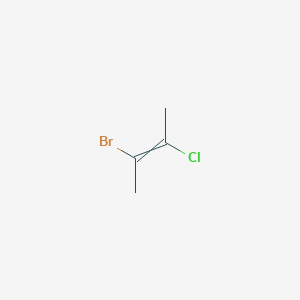

2-Bromo-3-chlorobut-2-ene

Description

Structure

3D Structure

Properties

CAS No. |

80687-89-4 |

|---|---|

Molecular Formula |

C4H6BrCl |

Molecular Weight |

169.45 g/mol |

IUPAC Name |

2-bromo-3-chlorobut-2-ene |

InChI |

InChI=1S/C4H6BrCl/c1-3(5)4(2)6/h1-2H3 |

InChI Key |

RQBDCNJQWARGOU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C(C)Br)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Isomers of 2-bromo-3-chlorobut-2-ene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural isomers of 2-bromo-3-chlorobut-2-ene, a halogenated alkene with potential applications in organic synthesis and as a building block in drug development. The primary focus is on the geometric isomers, (E)-2-bromo-3-chlorobut-2-ene and (Z)-2-bromo-3-chlorobut-2-ene. This document outlines their structural properties, potential synthetic pathways, and key physicochemical characteristics. Due to the limited availability of specific experimental data in peer-reviewed literature, this guide combines theoretical knowledge with computed data to provide a foundational understanding for researchers in the field.

Introduction to this compound Isomers

The molecule this compound (C₄H₆BrCl) is a disubstituted alkene featuring both bromine and chlorine atoms attached to the double-bonded carbons. The presence of two different substituents on each of the double-bonded carbons gives rise to geometric isomerism, resulting in two distinct stereoisomers: (E)-2-bromo-3-chlorobut-2-ene and (Z)-2-bromo-3-chlorobut-2-ene. The designation of these isomers is based on the Cahn-Ingold-Prelog (CIP) priority rules, which assign priority to the substituents on each carbon of the double bond based on atomic number.

In the case of this compound, on C2, bromine has a higher priority than the methyl group. On C3, chlorine has a higher priority than the methyl group. The (E) isomer has the higher priority groups (Br and Cl) on opposite sides of the double bond, while the (Z) isomer has them on the same side. These isomers can also be referred to as trans and cis respectively, in a less formal nomenclature.

Structural Elucidation and Isomerism

The structural isomers of this compound are geometric isomers, specifically diastereomers. The restricted rotation around the carbon-carbon double bond is the source of this isomerism.

-

(E)-2-bromo-3-chlorobut-2-ene : In this isomer, the bromine and chlorine atoms are on opposite sides of the double bond.

-

(Z)-2-bromo-3-chlorobut-2-ene : In this isomer, the bromine and chlorine atoms are on the same side of the double bond.

The relationship between these isomers can be visualized as follows:

Caption: Geometric isomers of this compound.

Physicochemical Properties

| Property | (E)-2-bromo-3-chlorobut-2-ene | (Z)-2-bromo-3-chlorobut-2-ene | Data Source |

| Molecular Formula | C₄H₆BrCl | C₄H₆BrCl | PubChem[1] |

| Molecular Weight | 169.45 g/mol | 169.45 g/mol | PubChem[1][2] |

| CAS Number | 12731308-31-0 | Not available | PubChem[1] |

| XLogP3 | 2.6 | 2.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 0 | 0 | PubChem[1] |

| Rotatable Bond Count | 0 | 0 | PubChem[1] |

| Exact Mass | 167.93414 g/mol | 167.93414 g/mol | PubChem[1][2] |

| Monoisotopic Mass | 167.93414 g/mol | 167.93414 g/mol | PubChem[1][2] |

| Topological Polar Surface Area | 0 Ų | 0 Ų | PubChem[1][2] |

| Heavy Atom Count | 6 | 6 | PubChem[1][2] |

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of (E)- and (Z)-2-bromo-3-chlorobut-2-ene are not extensively documented in readily accessible literature, a plausible synthetic approach involves the electrophilic addition of a bromine and a chlorine source to 2-butyne (B1218202). The stereochemical outcome of such reactions is highly dependent on the reaction conditions and the specific reagents used.

General Synthetic Approach: Electrophilic Addition to 2-Butyne

The addition of halogens to alkynes typically proceeds via an anti-addition mechanism, which would favor the formation of the (E)-isomer. However, the use of different halogenating agents and reaction conditions can influence the stereoselectivity. A potential synthetic pathway is outlined below.

Caption: Proposed synthetic workflow for this compound isomers.

Hypothetical Experimental Protocol for (E)-2-bromo-3-chlorobut-2-ene

This protocol is based on general procedures for the anti-addition of halogens to alkynes.

Materials:

-

2-Butyne

-

N-Bromosuccinimide (NBS)

-

Tetrabutylammonium (B224687) chloride

-

Dichloromethane (anhydrous)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, chromatography column).

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-butyne (1 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (NBS) (1.1 equivalents) to the solution in portions, while stirring.

-

After the addition of NBS is complete, add tetrabutylammonium chloride (1.1 equivalents) to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica (B1680970) gel to isolate the (E)-2-bromo-3-chlorobut-2-ene isomer.

Note: Characterization of the product would be essential to confirm its identity and stereochemistry, typically using ¹H NMR, ¹³C NMR, and mass spectrometry.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

-

(E)-isomer : Two distinct signals for the two methyl groups would be expected.

-

(Z)-isomer : Similarly, two distinct signals for the two methyl groups would be expected, but their chemical shifts would differ from those of the (E)-isomer due to the different spatial arrangement of the halogens.

¹³C NMR Spectroscopy

-

Four distinct signals would be expected for each isomer: two for the sp² hybridized carbons of the double bond and two for the sp³ hybridized carbons of the methyl groups. The chemical shifts of the double-bonded carbons would be significantly influenced by the attached halogens.

Mass Spectrometry

-

The mass spectrum for both isomers would show a molecular ion peak corresponding to the molecular weight of C₄H₆BrCl. The isotopic pattern of the molecular ion peak would be characteristic of the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in approximately 3:1 ratio).

Applications in Research and Drug Development

Halogenated organic compounds are valuable intermediates in organic synthesis, often serving as precursors for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon bonds. The differential reactivity of the C-Br and C-Cl bonds in this compound could potentially be exploited for selective functionalization, making these isomers attractive building blocks for the synthesis of complex molecules, including pharmaceuticals.

The stereochemistry of the double bond is often crucial for the biological activity of a molecule. The ability to selectively synthesize either the (E) or (Z) isomer of this compound would provide access to different stereoisomeric products, which could be screened for their pharmacological properties.

Conclusion

The structural isomers of this compound, the (E) and (Z) geometric isomers, represent important synthetic targets with potential applications in various fields of chemistry. While detailed experimental data for these specific compounds is scarce in the current literature, this guide provides a foundational understanding of their structure, properties, and potential synthetic routes based on established chemical principles. Further research is warranted to develop stereoselective synthetic methods and to fully characterize the physicochemical and spectroscopic properties of these isomers, which would undoubtedly enhance their utility as versatile building blocks in organic synthesis and medicinal chemistry.

References

An In-depth Technical Guide to the Stereochemistry of (E/Z)-2-bromo-3-chlorobut-2-ene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemistry of (E/Z)-2-bromo-3-chlorobut-2-ene, a halogenated alkene with distinct geometric isomers. Due to a lack of readily available, specific experimental data in peer-reviewed literature, this document focuses on the theoretical principles governing its stereochemistry, proposes a plausible synthetic route, and outlines expected analytical characterizations. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and characterization of this and similar halogenated organic compounds.

Introduction to the Stereochemistry of 2-bromo-3-chlorobut-2-ene

This compound is a tetrasubstituted alkene with the chemical formula C₄H₆BrCl. The presence of a carbon-carbon double bond, with two different substituent groups on each carbon atom of the double bond, gives rise to geometric isomerism. These isomers, designated as (E) and (Z) according to the Cahn-Ingold-Prelog (CIP) priority rules, are stereoisomers that differ in the spatial arrangement of their atoms and exhibit distinct physical and chemical properties.

The assignment of the (E) and (Z) configuration is based on the priority of the substituents attached to each carbon of the double bond. Priority is determined by the atomic number of the atom directly bonded to the double-bonded carbon.[1][2][3]

-

At carbon 2 (C2): The substituents are bromine (Br) and a methyl group (-CH₃). Bromine (atomic number 35) has a higher priority than carbon (atomic number 6).

-

At carbon 3 (C3): The substituents are chlorine (Cl) and a methyl group (-CH₃). Chlorine (atomic number 17) has a higher priority than carbon (atomic number 6).

The (E) and (Z) isomers are therefore defined as follows:

-

(Z)-2-bromo-3-chlorobut-2-ene: The higher priority groups (Br and Cl) are on the same side of the double bond (from the German zusammen, meaning together).

-

(E)-2-bromo-3-chlorobut-2-ene: The higher priority groups (Br and Cl) are on opposite sides of the double bond (from the German entgegen, meaning opposite).

Proposed Synthetic Route and Experimental Protocol

While specific, detailed experimental protocols for the synthesis of (E/Z)-2-bromo-3-chlorobut-2-ene are not extensively documented in publicly accessible literature, a plausible synthetic route involves the halogenation of a butene derivative. One potential starting material is 2-bromo-2-butene (B89217), which can be synthesized from 2-butyne.[4] The subsequent chlorination would likely yield a mixture of the (E) and (Z) isomers of this compound.

General Experimental Protocol (Proposed)

Reaction: Chlorination of 2-bromo-2-butene

-

Reaction Setup: A solution of 2-bromo-2-butene in a suitable inert solvent (e.g., dichloromethane (B109758) or carbon tetrachloride) is prepared in a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) and protected from light to minimize radical side reactions.

-

Addition of Chlorinating Agent: A solution of a chlorinating agent, such as N-chlorosuccinimide (NCS) with a radical initiator or chlorine gas dissolved in the reaction solvent, is added dropwise to the flask at a controlled temperature (e.g., 0 °C to room temperature). The reaction progress is monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is washed sequentially with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to remove excess halogen, followed by saturated sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous magnesium sulfate (B86663) or sodium sulfate and filtered.

-

Purification: The solvent is removed under reduced pressure. The resulting crude product, a mixture of (E) and (Z) isomers, can be purified and the isomers separated by fractional distillation under reduced pressure or by preparative gas chromatography.

Data Presentation: Predicted Spectroscopic and Physical Properties

| Property | (Z)-2-bromo-3-chlorobut-2-ene | (E)-2-bromo-3-chlorobut-2-ene |

| Molecular Formula | C₄H₆BrCl | C₄H₆BrCl |

| Molecular Weight | 169.45 g/mol | 169.45 g/mol |

| Predicted ¹H NMR | ||

| δ (C2-CH₃) (ppm) | Expected to be slightly downfield due to deshielding by cis-Cl | Expected to be slightly upfield compared to the Z-isomer |

| δ (C3-CH₃) (ppm) | Expected to be slightly downfield due to deshielding by cis-Br | Expected to be slightly upfield compared to the Z-isomer |

| Predicted ¹³C NMR | ||

| δ (C2) (ppm) | Expected to differ from the E-isomer | Expected to differ from the Z-isomer |

| δ (C3) (ppm) | Expected to differ from the E-isomer | Expected to differ from the Z-isomer |

| δ (C2-CH₃) (ppm) | Expected to differ from the E-isomer | Expected to differ from the Z-isomer |

| δ (C3-CH₃) (ppm) | Expected to differ from the E-isomer | Expected to differ from the Z-isomer |

| Predicted Boiling Point | Expected to be slightly different from the E-isomer due to differences in dipole moment. | Expected to be slightly different from the Z-isomer due to differences in dipole moment. |

Note: The predicted NMR shifts are relative and based on general principles. Actual experimental values would need to be determined empirically.

Visualizations

Diagram 1: Cahn-Ingold-Prelog Priority Assignment

Caption: CIP priority assignment for substituents on this compound.

Diagram 2: (E) and (Z) Isomer Structures

Caption: Structures of the (Z) and (E) isomers of this compound.

Diagram 3: Experimental Workflow

Caption: Proposed workflow for the synthesis and characterization of isomers.

Conclusion

The stereochemistry of this compound is a clear example of E/Z isomerism in halogenated alkenes. While specific experimental data for this compound is sparse in the public domain, its synthesis and characterization can be approached through established methods for similar compounds. This guide provides a theoretical framework, a proposed synthetic and analytical workflow, and predicted data to aid researchers in their investigations of this and related molecules. The clear differentiation in the spatial arrangement of substituents in the (E) and (Z) isomers is expected to lead to distinct spectroscopic signatures and physical properties, which are critical for applications in areas such as medicinal chemistry and materials science. Further experimental work is necessary to validate the proposed properties and to fully characterize these interesting stereoisomers.

References

- 1. (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Stereoselective Halogenation in Natural Product Synthesis. | Semantic Scholar [semanticscholar.org]

- 4. Stereoselective Halogenation in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the IUPAC Nomenclature and Stereochemistry of 2-bromo-3-chlorobut-2-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the IUPAC nomenclature, stereochemistry, and characterization of the halogenated alkene, 2-bromo-3-chlorobut-2-ene. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development and organic synthesis.

IUPAC Nomenclature

The systematic naming of this compound according to the International Union of Pure and Applied Chemistry (IUPAC) rules involves a step-by-step process to ensure an unambiguous representation of its chemical structure.

1.1. Identification of the Parent Hydrocarbon Chain: The longest continuous carbon chain containing the double bond is identified. In this case, the chain consists of four carbon atoms, which corresponds to the root name "but-".

1.2. Identification and Numbering of the Principal Functional Group: The presence of a carbon-carbon double bond classifies the molecule as an alkene. The suffix "-ene" is therefore appended to the root name, giving "butene". The chain is numbered to assign the lowest possible locant (position number) to the double bond. Numbering from either end of the four-carbon chain places the double bond between carbons 2 and 3. Therefore, the parent hydrocarbon is identified as but-2-ene.

1.3. Identification and Naming of Substituents: The molecule contains two different halogen substituents: a bromine atom and a chlorine atom. These are named as "bromo" and "chloro," respectively.

1.4. Assignment of Locants to Substituents: The positions of the substituents are indicated by the number of the carbon atom to which they are attached. The bromine atom is on carbon 2, and the chlorine atom is on carbon 3.

1.5. Assembling the Full IUPAC Name: The substituents are listed in alphabetical order (bromo before chloro), preceded by their respective locants. The full, unambiguous IUPAC name is therefore This compound .

Stereochemistry

The presence of a double bond with different substituents on each of its carbon atoms gives rise to stereoisomerism. In the case of this compound, the stereochemistry is described using the E/Z notation system, which is based on the Cahn-Ingold-Prelog (CIP) priority rules.

2.1. Cahn-Ingold-Prelog (CIP) Priority Rules: Priority is assigned to the atoms directly attached to the double-bonded carbons based on their atomic number. Higher atomic numbers receive higher priority.

-

At Carbon 2: The attached atoms are Bromine (Br, atomic number 35) and a methyl group (-CH₃, the key atom is Carbon, atomic number 6). Therefore, Bromine has a higher priority than the methyl group.

-

At Carbon 3: The attached atoms are Chlorine (Cl, atomic number 17) and a methyl group (-CH₃, the key atom is Carbon, atomic number 6). Therefore, Chlorine has a higher priority than the methyl group.

2.2. Assignment of E/Z Configuration:

-

(Z)-isomer: If the two higher-priority groups are on the same side of the double bond (German: zusammen), the configuration is designated as (Z). In this case, the bromine and chlorine atoms would be on the same side.

-

(E)-isomer: If the two higher-priority groups are on opposite sides of the double bond (German: entgegen), the configuration is designated as (E). Here, the bromine and chlorine atoms would be on opposite sides.[1]

The complete IUPAC names for the two stereoisomers are therefore (E)-2-bromo-3-chlorobut-2-ene and (Z)-2-bromo-3-chlorobut-2-ene .

Experimental Protocols

3.1. Synthesis of this compound from 2-Butyne (B1218202):

This proposed two-step synthesis aims to first introduce a chlorine atom and then a bromine atom across the triple bond of 2-butyne. The stereochemical outcome would depend on the specific reaction conditions, particularly the mechanism of the hydrohalogenation steps (syn- or anti-addition).

Materials:

-

2-Butyne

-

Hydrogen chloride (HCl) in a suitable solvent (e.g., diethyl ether)

-

Hydrogen bromide (HBr) in a suitable solvent (e.g., acetic acid)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

Step 1: Synthesis of 2-chlorobut-2-ene

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere, place a solution of 2-butyne in a suitable anhydrous solvent (e.g., diethyl ether).

-

Cool the reaction mixture to 0°C using an ice bath.

-

Slowly add a solution of hydrogen chloride in the same solvent to the stirred solution of 2-butyne.

-

Allow the reaction to proceed at 0°C for a specified time, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-chlorobut-2-ene.

Step 2: Synthesis of this compound

-

Dissolve the crude 2-chlorobut-2-ene in a suitable solvent (e.g., acetic acid) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the mixture to 0°C.

-

Slowly add a solution of hydrogen bromide in the same solvent.

-

Allow the reaction to stir at a controlled temperature, monitoring its progress. The stereoselectivity of this step will determine the ratio of (E) and (Z) isomers.

-

After the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., dichloromethane).

-

Wash the combined organic extracts with saturated aqueous sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting crude product, a mixture of (E)- and (Z)-2-bromo-3-chlorobut-2-ene, can be purified and the isomers separated by column chromatography on silica (B1680970) gel or by fractional distillation.

3.2. Stereochemical Analysis:

The stereochemical identity of the synthesized isomers can be determined using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The spatial relationship between the substituents influences the chemical shifts of the protons and carbons, allowing for the differentiation of the (E) and (Z) isomers.

Data Presentation

The following tables summarize the expected physicochemical and spectroscopic data for the stereoisomers of this compound based on known trends for similar halogenated alkenes.

Table 1: Physicochemical Properties of this compound Isomers

| Property | (E)-2-bromo-3-chlorobut-2-ene | (Z)-2-bromo-3-chlorobut-2-ene |

| Molecular Formula | C₄H₆BrCl | C₄H₆BrCl |

| Molecular Weight | 169.45 g/mol | 169.45 g/mol |

| CAS Number | 80687-89-4 | 80687-88-3 |

Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound Isomers

| Proton | (E)-isomer (Predicted) | (Z)-isomer (Predicted) |

| -CH₃ (at C2) | 2.3 - 2.6 | 2.1 - 2.4 |

| -CH₃ (at C3) | 2.2 - 2.5 | 2.4 - 2.7 |

Note: These are predicted values. Actual chemical shifts may vary based on the solvent and experimental conditions.

Table 3: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound Isomers

| Carbon | (E)-isomer (Predicted) | (Z)-isomer (Predicted) |

| C1 | 20 - 25 | 22 - 27 |

| C2 | 115 - 125 | 110 - 120 |

| C3 | 120 - 130 | 125 - 135 |

| C4 | 23 - 28 | 25 - 30 |

Note: These are predicted values. Actual chemical shifts may vary based on the solvent and experimental conditions.

Table 4: Expected IR Absorption Frequencies for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (sp³) | 2950 - 3000 | Medium-Strong |

| C=C stretch | 1640 - 1680 | Medium-Weak |

| C-Cl stretch | 600 - 800 | Strong |

| C-Br stretch | 500 - 600 | Strong |

Visualizations

Diagram 1: IUPAC Nomenclature Decision Pathway

Caption: A flowchart illustrating the systematic process for determining the IUPAC name of this compound.

Diagram 2: Stereoisomers of this compound

Caption: The (E) and (Z) stereoisomers of this compound, illustrating the relative positions of the substituents.

Diagram 3: Experimental Workflow for Synthesis

Caption: A simplified workflow diagram for the proposed synthesis of the stereoisomers of this compound.

References

An In-depth Technical Guide to the Chemical Structure of 2-Bromo-3-chlorobut-2-ene Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of the geometric isomers of 2-bromo-3-chlorobut-2-ene. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug development, where a thorough understanding of isomeric purity and characterization is crucial.

Introduction to this compound Isomers

This compound is a halogenated alkene with the chemical formula C₄H₆BrCl. Due to the presence of a carbon-carbon double bond with different substituents on each carbon, this compound exists as two geometric isomers: (E)-2-bromo-3-chlorobut-2-ene and (Z)-2-bromo-3-chlorobut-2-ene. The restricted rotation around the double bond gives rise to these distinct spatial arrangements, which in turn can lead to different physical, chemical, and biological properties.

The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the E/Z configuration. For this compound:

-

At carbon-2, the priority is Br > CH₃.

-

At carbon-3, the priority is Cl > CH₃.

The (E)-isomer has the higher priority groups (Br and Cl) on opposite sides of the double bond, while the (Z)-isomer has them on the same side.

Physicochemical Properties

| Property | (E)-2-bromo-3-chlorobut-2-ene | (Z)-2-bromo-3-chlorobut-2-ene |

| Molecular Formula | C₄H₆BrCl | C₄H₆BrCl |

| Molecular Weight | 169.45 g/mol | 169.45 g/mol |

| IUPAC Name | (2E)-2-bromo-3-chlorobut-2-ene | (2Z)-2-bromo-3-chlorobut-2-ene |

| CAS Number | 12731308 | 12731307 |

| XLogP3-AA | 2.6 | 2.6 |

| Hydrogen Bond Donor Count | 0 | 0 |

| Hydrogen Bond Acceptor Count | 0 | 0 |

| Rotatable Bond Count | 0 | 0 |

| Exact Mass | 167.93414 g/mol | 167.93414 g/mol |

| Monoisotopic Mass | 167.93414 g/mol | 167.93414 g/mol |

| Topological Polar Surface Area | 0 Ų | 0 Ų |

| Heavy Atom Count | 6 | 6 |

| Complexity | 75.6 | 75.6 |

Note: The properties listed above are computationally generated and may differ from experimentally determined values.

Synthesis and Separation of Isomers

The stereoselective synthesis of (E)- and (Z)-2-bromo-3-chlorobut-2-ene can be approached through the halogenation of alkynes. The addition of halogens to a carbon-carbon triple bond is a well-established method for the synthesis of dihaloalkenes. The stereochemical outcome of this reaction is highly dependent on the reaction conditions and the specific halogenating agents used.

Proposed Synthetic Pathway

A plausible synthetic route to a mixture of (E)- and (Z)-2-bromo-3-chlorobut-2-ene is the addition of bromine monochloride (BrCl) to 2-butyne (B1218202). This reaction is an example of an electrophilic addition.

Caption: Proposed synthesis of this compound isomers.

Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol for the synthesis of this compound isomers based on known methodologies for the addition of interhalogen compounds to alkynes. This protocol has not been experimentally validated for this specific reaction and should be adapted and optimized under appropriate laboratory safety precautions.

Materials:

-

2-Butyne

-

Bromine monochloride (BrCl) or a system for its in situ generation (e.g., N-bromosuccinimide and HCl)

-

Anhydrous, non-polar solvent (e.g., dichloromethane, carbon tetrachloride)

-

Inert gas atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, dissolve 2-butyne in the anhydrous solvent under an inert atmosphere.

-

Cool the solution to a low temperature (e.g., 0 °C or -78 °C) using an ice-salt or dry ice-acetone bath.

-

Slowly add a solution of bromine monochloride in the same solvent to the stirred solution of 2-butyne via the dropping funnel. The addition should be carried out in the dark to minimize radical side reactions.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for a specified period (e.g., 1-2 hours) to ensure complete reaction.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by adding a reducing agent (e.g., aqueous sodium thiosulfate (B1220275) solution) to remove any unreacted halogen.

-

Transfer the mixture to a separatory funnel and wash sequentially with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product mixture of (E)- and (Z)-2-bromo-3-chlorobut-2-ene.

Separation of Isomers

The separation of the (E) and (Z) isomers can be challenging due to their similar physical properties. High-performance liquid chromatography (HPLC) or gas chromatography (GC) are the most promising techniques.

Separation Workflow:

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Bromo-3-chlorobut-2-ene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of 2-bromo-3-chlorobut-2-ene (C₄H₆BrCl). Due to a notable scarcity of published experimental data for this specific compound, this document combines available computed data with established principles of organic chemistry to offer a detailed profile for researchers, scientists, and professionals in drug development. This guide covers the compound's structure, stereoisomerism, and predicted physical and spectroscopic properties. Additionally, it outlines a plausible synthetic route and discusses the expected chemical reactivity based on its classification as a vinylic halide. All quantitative data is presented in clear, structured tables, and key concepts are illustrated with diagrams generated using the DOT language.

Introduction

This compound is a halogenated alkene of interest in synthetic organic chemistry. As a vinylic halide, its chemical behavior is influenced by the presence of both bromine and chlorine atoms attached to the carbon-carbon double bond. This structural feature is expected to impart unique reactivity, particularly in reactions such as cross-coupling, while also rendering it relatively unreactive towards nucleophilic substitution. This guide aims to consolidate the available information and provide a reliable resource for those considering the use of this compound in their research.

Molecular Structure and Stereoisomerism

The molecular formula of this compound is C₄H₆BrCl.[1][2] The presence of a double bond with different substituents on each carbon atom gives rise to geometric isomerism. The two possible stereoisomers are the (E) and (Z) isomers, which are diastereomers of each other. The designation of 'cis' has also been noted in some sources, which typically corresponds to the (Z) isomer where the highest priority groups are on the same side of the double bond.

Physical Properties

| Property | Value (Computed) | Source |

| Molecular Weight | 169.45 g/mol | [1][2] |

| XLogP3 | 2.6 | [1][2] |

| Hydrogen Bond Donor Count | 0 | [1][2] |

| Hydrogen Bond Acceptor Count | 0 | [1][2] |

| Rotatable Bond Count | 0 | [1][2] |

| Exact Mass | 167.93414 Da | [1][2] |

| Monoisotopic Mass | 167.93414 Da | [1][2] |

| Topological Polar Surface Area | 0 Ų | [1][2] |

| Heavy Atom Count | 6 | [1][2] |

| Complexity | 75.6 | [1][2] |

Chemical Properties and Reactivity

As a vinylic halide, this compound is expected to exhibit chemical properties characteristic of this class of compounds.

-

Nucleophilic Substitution: Vinylic halides are generally unreactive towards nucleophilic substitution reactions under standard conditions. This is attributed to the increased s-character of the C-X bond and the delocalization of lone pair electrons from the halogen into the π-system of the double bond, giving the C-X bond partial double bond character.

-

Elimination Reactions: While elimination reactions are possible to form an alkyne, they typically require very strong bases.

-

Cross-Coupling Reactions: A key area of reactivity for vinylic halides is their participation in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck couplings). These reactions allow for the formation of new carbon-carbon bonds at the site of the halogen, making vinylic halides valuable building blocks in organic synthesis.

-

Addition Reactions: The double bond can undergo addition reactions, though the presence of electron-withdrawing halogens may influence the reactivity compared to simple alkenes.

Proposed Synthesis

A plausible synthetic route to this compound is the addition of bromine monochloride (BrCl) to 2-butyne (B1218202). This reaction is expected to proceed via an electrophilic addition mechanism. The stereochemical outcome would depend on the reaction conditions.

Generalized Experimental Protocol for the Synthesis of this compound

Disclaimer: This is a generalized protocol and has not been experimentally validated for this specific reaction. Appropriate safety precautions should be taken.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-butyne in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or carbon tetrachloride).

-

Reagent Addition: Cool the solution to a low temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath. Slowly add a solution of bromine monochloride in the same solvent from the dropping funnel. The addition should be monitored carefully, as the reaction may be exothermic.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Once the reaction is complete, quench the reaction mixture by adding a reducing agent (e.g., aqueous sodium thiosulfate (B1220275) solution) to consume any unreacted bromine monochloride. Separate the organic layer, wash it with water and brine, and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation or column chromatography to isolate the (E) and (Z) isomers.

Predicted Spectroscopic Properties

While experimental spectra are not available, the expected spectroscopic features can be predicted based on the structure of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be simple, showing two singlets for the two methyl groups. The chemical shifts of these methyl protons would be influenced by the adjacent halogens and the double bond, likely appearing in the range of 2.0-3.0 ppm. The specific chemical shifts would differ for the (E) and (Z) isomers.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would show four distinct signals: two for the methyl carbons and two for the sp² hybridized carbons of the double bond. The carbons attached to the halogens will be significantly downfield.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic C-H stretching and bending vibrations for the methyl groups. A key feature would be the C=C stretching vibration, which for a tetrasubstituted alkene would be weak or absent. The C-Br and C-Cl stretching vibrations would appear in the fingerprint region at lower wavenumbers.

Mass Spectrometry

The mass spectrum would be characterized by the presence of a molecular ion peak (M⁺). Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion region will exhibit a characteristic pattern of peaks at M, M+2, and M+4. Fragmentation would likely involve the loss of a bromine radical, a chlorine radical, or a methyl radical.

Safety and Handling

Specific toxicity and hazard data for this compound are not available. However, as a halogenated organic compound, it should be handled with care in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. It is likely to be flammable and may be an irritant to the skin, eyes, and respiratory tract.

Conclusion

This compound is a halogenated alkene with potential applications in organic synthesis, particularly in cross-coupling reactions. While there is a significant lack of experimental data on its physical and chemical properties, this guide provides a comprehensive overview based on computed data and established chemical principles. Further experimental investigation is required to fully characterize this compound. Researchers and scientists are advised to use the information presented in this guide as a starting point and to exercise caution when handling this compound.

References

The Genesis of Halogenated Butenes: A Technical Guide to Their Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated butenes, a class of reactive organic compounds, have carved a significant niche in the landscape of industrial chemistry and organic synthesis. From their pivotal role in the production of synthetic rubber to their potential applications in the pharmaceutical sciences, the unique chemical properties imparted by the halogen substituents on a four-carbon backbone have made these molecules subjects of extensive study. This in-depth technical guide explores the discovery, historical development, synthesis, and physicochemical properties of chlorinated, brominated, fluorinated, and iodinated butenes, providing a comprehensive resource for professionals in research and development.

Discovery and Historical Context

The history of halogenated butenes is intrinsically linked to the development of synthetic polymers and the broader understanding of halogenation reactions in organic chemistry.

Chlorinated Butenes and the Rise of Neoprene

The most significant early chapter in the history of halogenated butenes is tied to the commercial production of chloroprene (B89495) (2-chloro-1,3-butadiene), the monomer for neoprene synthetic rubber.[1][2] Initially, chloroprene was synthesized from acetylene.[3][4] However, during the 1960s, a more economical route using butadiene as a starting material became dominant.[5] This process hinges on the chlorination of 1,3-butadiene (B125203), which yields a mixture of dichlorinated butene isomers, primarily 3,4-dichloro-1-butene (B1205564) and 1,4-dichloro-2-butene.[1][2]

A key innovation in this process was the development of a method to isomerize the 1,4-dichloro-2-butene to the desired 3,4-dichloro-1-butene, which is then dehydrochlorinated to produce chloroprene.[1][2] This butadiene-based process, first reported in the 1930s, remains the primary industrial method for chloroprene production.[6]

Brominated, Fluorinated, and Iodinated Butenes: A Story of Synthetic Exploration

The exploration of other halogenated butenes has been driven more by their utility in organic synthesis than by a single large-scale industrial application. The development of methods for allylic bromination and the addition of halogens and hydrogen halides to butene isomers has led to the synthesis of a variety of brominated and iodinated butenes.[7] The history of fluorinated organic compounds is more recent, with significant advancements in fluorination techniques occurring from the mid-20th century onwards, driven in part by the unique properties fluorine imparts on organic molecules, such as increased stability and altered biological activity.[8][9][10] The synthesis of specific fluorinated butenes has been an area of academic and industrial research, though a detailed historical account of the first synthesis of each isomer is not as well-documented as that of the dichlorobutenes.[11][12][13]

Synthesis and Experimental Protocols

The synthesis of halogenated butenes employs a range of classic and modern organic reactions. The following sections detail the methodologies for the preparation of key halogenated butenes.

Chlorinated Butenes

Industrial Synthesis of Dichlorobutenes from 1,3-Butadiene:

The industrial production of 3,4-dichloro-1-butene and 1,4-dichloro-2-butene is a cornerstone of the chloroprene manufacturing process.[1]

-

Reaction: Vapor-phase chlorination of 1,3-butadiene.

-

Procedure: Gaseous chlorine and 1,3-butadiene are mixed in a reactor at elevated temperatures. The reaction is highly exothermic and proceeds via a free-radical chain mechanism. The resulting product is a mixture of 3,4-dichloro-1-butene and cis- and trans-1,4-dichloro-2-butene.[5]

-

Isomerization: The mixture of dichlorobutenes is then heated in the presence of a catalyst, such as a copper salt, to isomerize the 1,4-dichloro-2-butene to the desired 3,4-dichloro-1-butene.[14]

-

Purification: The isomers are separated by fractional distillation.[2]

Brominated Butenes

Synthesis of 1-Bromo-2-butene and 3-Bromo-1-butene (B1616935):

These allylic bromides are typically formed as a mixture from the radical bromination of butenes.

-

Reaction: Free-radical allylic bromination of 1-butene (B85601) or 2-butene (B3427860) using N-bromosuccinimide (NBS).

-

Experimental Protocol:

-

To a solution of the butene isomer in a non-polar solvent such as carbon tetrachloride, add N-bromosuccinimide and a radical initiator (e.g., AIBN or benzoyl peroxide).

-

The reaction mixture is heated to reflux and irradiated with a UV lamp to initiate the reaction.

-

The reaction progress is monitored by gas chromatography.

-

Upon completion, the mixture is cooled, and the succinimide (B58015) byproduct is removed by filtration.

-

The filtrate is washed with aqueous sodium thiosulfate, water, and brine, then dried over anhydrous magnesium sulfate.

-

The resulting mixture of 1-bromo-2-butene and 3-bromo-1-butene is separated by fractional distillation.

-

Fluorinated Butenes

The synthesis of fluorinated butenes often involves specialized fluorinating agents due to the high reactivity of elemental fluorine.

Synthesis of 2-Fluoro-1-butene:

-

Reaction: Dehydrofluorination of a suitable polyfluorinated precursor.

-

Illustrative Protocol (based on general methods):

-

A polyfluorinated butane, such as 1,2-difluorobutane, is treated with a strong base (e.g., potassium tert-butoxide) in an appropriate solvent.

-

The elimination reaction is typically carried out at elevated temperatures.

-

The volatile 2-fluoro-1-butene product is collected by condensation.

-

Purification is achieved through distillation.

-

Iodinated Butenes

Iodinated butenes can be prepared through various methods, including the Finkelstein reaction or by the addition of iodine or hydrogen iodide to butenes.

Synthesis of 1-Iodobutane (B1219991) from 1-Butene (Two-Step Process): [7]

This method involves an initial hydrobromination followed by a halide exchange reaction.

-

Step 1: Anti-Markovnikov Hydrobromination of 1-Butene:

-

Reaction: 1-Butene is reacted with hydrogen bromide in the presence of peroxides.

-

Procedure: Gaseous 1-butene is bubbled through a solution of HBr in a suitable solvent containing a peroxide initiator (e.g., benzoyl peroxide). The reaction proceeds via a free-radical mechanism to yield 1-bromobutane.[7]

-

-

Step 2: Finkelstein Reaction:

-

Reaction: 1-Bromobutane is treated with sodium iodide in acetone.

-

Procedure: 1-Bromobutane is dissolved in acetone, and a stoichiometric amount of sodium iodide is added. The mixture is refluxed. The less soluble sodium bromide precipitates out of the acetone, driving the equilibrium towards the formation of 1-iodobutane. The product is isolated by filtration and distillation.[7][15]

-

Quantitative Data

The following tables summarize key physical properties of various butene isomers and their halogenated derivatives. Data is compiled from various sources and should be considered as representative values.

Table 1: Physical Properties of Butene Isomers

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |

| 1-Butene | C₄H₈ | 56.11 | -6.3 | -185.3 | 0.595 (at -6 °C) |

| cis-2-Butene | C₄H₈ | 56.11 | 3.7 | -138.9 | 0.621 |

| trans-2-Butene | C₄H₈ | 56.11 | 0.9 | -105.5 | 0.604 |

Table 2: Physical Properties of Selected Halogenated Butenes

| Compound | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index (n20/D) |

| 3,4-Dichloro-1-butene | 760-23-6 | C₄H₆Cl₂ | 124.99 | 122-123 | 1.159 | 1.477 |

| cis-1,4-Dichloro-2-butene | 1476-11-5 | C₄H₆Cl₂ | 125.00 | 152 | 1.188 | 1.489 |

| trans-1,4-Dichloro-2-butene | 110-57-6 | C₄H₆Cl₂ | 125.00 | 154 | 1.183 | 1.488 |

| 1-Bromo-2-butene | 4784-77-4 | C₄H₇Br | 135.00 | 97-99 | 1.312 | 1.480 |

| 2-Bromo-1-butene | 23074-36-4 | C₄H₇Br | 135.00 | 93-94 | 1.309 | 1.452 |

| 2-Fluoro-1-butene | - | C₄H₇F | 74.10 | 24 | - | - |

| (E)-2-Fluoro-2-butene | - | C₄H₇F | 74.10 | - | - | - |

| 1-Iodobutane | 542-69-8 | C₄H₉I | 184.02 | 130-131 | 1.617 | 1.500 |

Note: Data for some compounds, particularly fluorinated isomers, is less readily available in the public domain. Values are at standard conditions unless otherwise noted.

Halogenated Butenes in the Context of Drug Development

While halogenated butenes themselves are not typically active pharmaceutical ingredients, the introduction of halogens into drug molecules is a widely used strategy in medicinal chemistry to modulate their biological activity, metabolic stability, and pharmacokinetic properties.[8][16][17][18][19][20] Halogen atoms can participate in "halogen bonding," a non-covalent interaction with biological macromolecules that can enhance binding affinity to target proteins.[21][22]

Although a direct signaling pathway modulated by a simple halogenated butene is not prominently documented, we can conceptualize a logical workflow for how a hypothetical halogenated butene-containing compound might be developed as an enzyme inhibitor. This workflow illustrates the process from initial synthesis to biological evaluation.

This diagram illustrates a hypothetical drug discovery process where a halogenated butene serves as a key intermediate. The process begins with the synthesis of the halogenated butene, which is then incorporated into a larger molecule containing a pharmacophore scaffold. This final compound is then subjected to biological evaluation, including enzyme inhibition assays to determine its potency against a target enzyme. The data from these assays inform structure-activity relationship (SAR) studies, leading to the optimization of the compound's structure to improve its efficacy.

Conclusion

The study of halogenated butenes has evolved from its industrial origins in polymer chemistry to a broader exploration of their synthetic utility. While chlorinated butenes remain critical intermediates in large-scale manufacturing, their brominated, fluorinated, and iodinated counterparts offer a diverse toolbox for organic chemists. The unique properties conferred by halogenation continue to be a valuable strategy in the design of new molecules with tailored properties, including those with potential therapeutic applications. Further research into the specific biological activities of novel halogenated butenes may yet unveil direct roles for these compounds in modulating biological pathways.

References

- 1. benchchem.com [benchchem.com]

- 2. Chloroprene - Wikipedia [en.wikipedia.org]

- 3. Manufacture and use of chloroprene monomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Industrial Synthetic Method of the Rubbers [jstage.jst.go.jp]

- 5. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]

- 6. 1,4-Dichloro-2-butene, (2E)- | C4H6Cl2 | CID 642197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. How is 1-iodobutane obtained from 1-butene? [allen.in]

- 8. pubs.acs.org [pubs.acs.org]

- 9. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]

- 10. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-Fluoro-1-butene | C4H7F | CID 12756871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. (E)-2-Fluoro-2-butene | C4H7F | CID 12756877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2-fluoro-1-butene [chemister.ru]

- 14. 1,4-Dichlorobut-2-ene - Wikipedia [en.wikipedia.org]

- 15. m.youtube.com [m.youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Halogen bond: its role beyond drug-target binding affinity for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. namiki-s.co.jp [namiki-s.co.jp]

- 22. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 2-Bromo-3-chlorobut-2-ene (CAS Number 80687-89-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound with CAS number 80687-89-4, identified as 2-bromo-3-chlorobut-2-ene. Due to the limited availability of experimental data in publicly accessible scientific literature, this document primarily summarizes computed properties and provides context based on related chemical structures. This guide is intended to be a foundational resource, highlighting both what is known and the significant gaps in the current knowledge base for this compound.

Chemical Identity and Structure

The compound this compound is a halogenated alkene with the molecular formula C₄H₆BrCl.[1][2][3][4] Its structure consists of a four-carbon butene backbone with a bromine and a chlorine atom attached to the double-bonded carbons. The presence of the double bond allows for the existence of (E) and (Z) stereoisomers.

Structure:

Caption: 2D structures of the (E) and (Z) isomers of this compound.

Physicochemical Properties

Experimental data for the physicochemical properties of this compound are largely unavailable in the reviewed literature. The following table summarizes computed properties sourced from the PubChem database.[1][2] It is crucial to note that these are predicted values and should be used with caution until they can be validated by experimental data.

| Property | Value | Source |

| Molecular Formula | C₄H₆BrCl | PubChem[1][2] |

| Molecular Weight | 169.45 g/mol | PubChem[1][2] |

| XLogP3 | 2.6 | PubChem[1][2] |

| Hydrogen Bond Donor Count | 0 | PubChem[1][2] |

| Hydrogen Bond Acceptor Count | 0 | PubChem[1][2] |

| Rotatable Bond Count | 0 | PubChem[1][2] |

| Exact Mass | 167.93414 g/mol | PubChem[1][2] |

| Topological Polar Surface Area | 0 Ų | PubChem[1][2] |

| Melting Point | N/A | - |

| Boiling Point | N/A | - |

| Solubility | N/A | - |

Data Presentation Note: "N/A" indicates that the data was not available from the searched sources.

Synthesis and Reactivity

Synthetic Route

Caption: A potential synthetic route to this compound.

Experimental Protocols

No detailed experimental protocols for the synthesis, purification, or analysis of this compound were found in the reviewed literature. For related compounds, such as 2-bromo-3-chloronorbornadiene, a one-pot synthesis has been described using p-toluenesulfonyl bromide as a bromine source.[6] This suggests that similar approaches using a suitable chlorine source might be adaptable for the synthesis of the target compound, though this would require experimental validation.

Biological Activity and Mechanism of Action

There is a significant lack of information regarding the biological activity, mechanism of action, and toxicological profile of this compound. No studies directly investigating this compound were identified.

However, the broader class of halogenated organic compounds, particularly halogenated alkenes, is known to exhibit biological activity, often associated with toxicity.[7][8] The presence of halogen atoms can increase the lipophilicity and reactivity of a molecule, potentially leading to interactions with biological macromolecules.

Potential Toxicological Pathway (Inferred from Related Compounds)

For some halogenated alkenes, a common pathway of toxicity involves metabolic activation. This often includes conjugation with glutathione (B108866) (GSH), followed by enzymatic processing to form a reactive intermediate that can lead to cellular damage, including genotoxicity.[9]

Caption: A generalized and inferred toxicological pathway for halogenated alkenes.

It is important to emphasize that this pathway is a general model for some halogenated compounds and has not been experimentally verified for this compound. Studies on other halogenated butenes, such as metabolites of 1,3-butadiene (B125203), have demonstrated both cytotoxic and genotoxic effects.[9]

Conclusion and Future Directions

This technical guide consolidates the currently available information on this compound (CAS 80687-89-4). The existing data is sparse and largely based on computational predictions rather than experimental evidence. Key areas where research is needed include:

-

Experimental determination of physicochemical properties: Validating computed values for properties such as melting point, boiling point, and solubility is essential for practical applications.

-

Development and publication of synthetic protocols: A reliable and well-documented synthetic route is necessary for obtaining the compound for further study.

-

Spectroscopic characterization: Detailed NMR, IR, and mass spectrometry data would confirm the structure and purity of synthesized samples.

-

Biological and toxicological evaluation: In vitro and in vivo studies are required to understand the compound's biological activity, potential therapeutic applications, and toxicological profile.

Without such experimental data, the potential applications and hazards of this compound remain largely unknown. This compound represents an area ripe for further scientific investigation.

References

- 1. This compound | C4H6BrCl | CID 71421140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (E)-2-bromo-3-chlorobut-2-ene | C4H6BrCl | CID 12731308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:80687-89-4 | Chemsrc [chemsrc.com]

- 4. (Z)-2-bromo-3-chlorobut-2-ene | C4H6BrCl | CID 12731307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Halogenated Organic Compounds | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. sinlist.chemsec.org [sinlist.chemsec.org]

- 9. Cytotoxicity, genotoxicity, and mutagenicity of 1-chloro-2-hydroxy-3-butene and 1-chloro-3-buten-2-one, two alternative metabolites of 1,3-butadiene - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of 2-bromo-3-chlorobutane and the alkenes derived from their dehydrohalogenation. It details the synthesis, stereochemical relationships, and spectroscopic properties of the four stereoisomers of 2-bromo-3-chlorobutane. Furthermore, it explores the stereospecific nature of the E2 elimination reactions of these isomers and the resulting alkene products, (E)-2-chloro-2-butene and (Z)-2-chloro-2-butene. Detailed experimental protocols, quantitative data, and visual representations of the chemical principles are provided to support researchers in the fields of organic synthesis, stereochemistry, and drug development.

Stereoisomers of 2-bromo-3-chlorobutane

2-bromo-3-chlorobutane is a chiral molecule with two stereocenters at carbons 2 and 3. This gives rise to a total of four possible stereoisomers (2^n, where n=2), which exist as two pairs of enantiomers.[1][2][3] These pairs of enantiomers are diastereomers of each other.

The stereoisomers are designated using both the Cahn-Ingold-Prelog (R/S) and the erythro/threo nomenclature.

-

Erythro isomers: (2R, 3S)-2-bromo-3-chlorobutane and (2S, 3R)-2-bromo-3-chlorobutane. In the erythro diastereomer, the two substituents on the chiral centers are on the same side in a Fischer projection.

-

Threo isomers: (2R, 3R)-2-bromo-3-chlorobutane and (2S, 3S)-2-bromo-3-chlorobutane. In the threo diastereomer, the substituents are on opposite sides in a Fischer projection.

The relationship between these stereoisomers can be visualized as follows:

Quantitative Data

While specific experimental data for all four isolated stereoisomers of 2-bromo-3-chlorobutane is scarce in publicly available literature, the following table summarizes known and predicted physical properties. Diastereomers have different physical properties, such as boiling points and spectroscopic data, which allows for their separation, whereas enantiomers have identical physical properties except for their interaction with plane-polarized light.

| Stereoisomer | Configuration | Boiling Point (°C) | ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) |

| Erythro | (2R,3S) / (2S,3R) | Not available | Distinct signals for CH3, CHBr, CHCl protons | Distinct signals for C1, C2, C3, C4 |

| Threo | (2R,3R) / (2S,3S) | Not available | Distinct signals for CH3, CHBr, CHCl protons | Distinct signals for C1, C2, C3, C4 |

Synthesis of 2-bromo-3-chlorobutane Stereoisomers

The stereospecific synthesis of the erythro and threo diastereomers of 2-bromo-3-chlorobutane can be achieved through the electrophilic addition of bromine chloride (BrCl) to (Z)-2-butene and (E)-2-butene, respectively. This reaction proceeds via an anti-addition mechanism, where the bromine and chlorine atoms add to opposite faces of the double bond.

Experimental Protocol: Synthesis of erythro-2-bromo-3-chlorobutane

This protocol is based on the known anti-addition of halogens to alkenes.[4][5]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve (Z)-2-butene in a suitable inert solvent such as dichloromethane (B109758) (CH₂Cl₂) or carbon tetrachloride (CCl₄) at a low temperature (e.g., 0 °C) to minimize side reactions.

-

Reagent Preparation: Prepare a solution of bromine chloride (BrCl) in the same solvent. BrCl can be generated in situ by the reaction of N-bromosuccinimide (NBS) with hydrochloric acid (HCl).

-

Addition: Slowly add the BrCl solution to the stirred solution of (Z)-2-butene. The reaction is typically rapid and exothermic, so the addition rate should be controlled to maintain the low temperature.

-

Work-up: After the addition is complete, allow the reaction to stir for a short period. Then, wash the reaction mixture with an aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by a wash with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product, a racemic mixture of (2R,3S)- and (2S,3R)-2-bromo-3-chlorobutane (the erythro pair), can be purified by fractional distillation.

Experimental Protocol: Synthesis of threo-2-bromo-3-chlorobutane

The synthesis of the threo diastereomers follows the same procedure as the erythro isomers, with the exception of using (E)-2-butene as the starting alkene. The anti-addition of BrCl to (E)-2-butene will yield a racemic mixture of (2R,3R)- and (2S,3S)-2-bromo-3-chlorobutane (the threo pair).

Dehydrohalogenation of 2-bromo-3-chlorobutane Stereoisomers

The dehydrohalogenation of 2-bromo-3-chlorobutane is an E2 elimination reaction that is highly stereospecific. The reaction requires an anti-periplanar arrangement between the hydrogen atom to be removed and the leaving group (in this case, either bromine or chlorine). Due to the different electronegativities and sizes of bromine and chlorine, the elimination of HBr is generally favored over the elimination of HCl. The stereochemistry of the starting diastereomer dictates the stereochemistry of the resulting alkene product.

Experimental Protocol: Dehydrohalogenation

This generalized protocol is based on typical E2 elimination conditions.[6]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the desired stereoisomer of 2-bromo-3-chlorobutane (erythro or threo) in a solution of a strong, non-nucleophilic base, such as potassium ethoxide in ethanol.

-

Reaction: Heat the reaction mixture to reflux for a specified period to ensure complete reaction.

-

Work-up: After cooling to room temperature, pour the reaction mixture into water and extract the product with a low-boiling organic solvent like diethyl ether.

-

Purification and Analysis: Wash the organic extract with water and brine, dry it over anhydrous magnesium sulfate, and carefully remove the solvent. The product mixture of (E)- and (Z)-2-chloro-2-butene can be analyzed by gas chromatography (GC) to determine the product ratio. The individual alkenes can be separated by fractional distillation.

Stereochemical Outcome of Dehydrohalogenation

The anti-periplanar requirement of the E2 mechanism leads to a predictable stereochemical outcome for the dehydrohalogenation of the erythro and threo isomers.

-

Erythro Isomer: The anti-periplanar elimination of HBr from the erythro isomer leads to the formation of (Z)-2-chloro-2-butene .

-

Threo Isomer: The anti-periplanar elimination of HBr from the threo isomer results in the formation of (E)-2-chloro-2-butene .

References

- 1. Dehydrohalogenation [chemeurope.com]

- 2. Khan Academy [khanacademy.org]

- 3. (2R,3S)-2-Brom-3-chlorbutan | C4H8BrCl | CID 12644681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cis 2 butene on reaction with bromine in carbon tetrachloride class 12 chemistry CBSE [vedantu.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. westfield.ma.edu [westfield.ma.edu]

Reactivity profile of vicinal haloalkenes

An In-Depth Technical Guide on the Reactivity Profile of Vicinal Dihaloalkanes and Their Derivatives

Abstract

Vicinal dihaloalkanes, compounds bearing halogen atoms on adjacent carbons, are pivotal intermediates in modern organic synthesis. Their reactivity is dominated by elimination and substitution pathways, providing access to fundamental building blocks such as alkenes and alkynes. This technical guide delineates the core reactivity profile of these compounds, beginning with their primary synthesis via the electrophilic halogenation of alkenes. It further explores their subsequent transformations, including dehydrohalogenation and dehalogenation reactions, and touches upon their nucleophilic substitution potential. This document provides structured data, detailed experimental protocols, and mechanistic diagrams to serve as a comprehensive resource for professionals in chemical research and drug development. The strategic incorporation of halogens is a common tactic in medicinal chemistry to modulate a drug candidate's pharmacokinetic profile, making a thorough understanding of haloalkane reactivity essential.[1][2][3]

Synthesis of Vicinal Dihaloalkanes via Electrophilic Addition

The most direct and common synthesis of vicinal dihaloalkanes is the electrophilic addition of halogens (typically Cl₂ or Br₂) across a carbon-carbon double bond.[4] This reaction is highly stereoselective, proceeding via an anti-addition mechanism.

Reaction Mechanism

The reaction mechanism involves the formation of a cyclic halonium ion intermediate.[4][5] The approaching halogen molecule (e.g., Br₂) is polarized by the electron-rich alkene π-bond.[6] The alkene attacks the electrophilic halogen, displacing the other halogen atom as a halide ion.[7] This forms a three-membered ring intermediate known as a bromonium or chloronium ion.[4] In the second step, the newly formed halide ion acts as a nucleophile, attacking one of the carbons of the cyclic intermediate from the opposite face, leading to the ring opening and the formation of the vicinal dihalide with anti stereochemistry.[5][6][7]

Caption: Mechanism of Electrophilic Halogenation of an Alkene.

Quantitative Data: Reaction Enthalpies

The electrophilic addition of chlorine and bromine to various alkenes is an exothermic process. The computed enthalpies of reaction provide insight into the thermodynamic favorability.

| Alkene | Halogen | Product | Computed ΔH (kcal/mol) |

| Ethylene | Cl₂ | 1,2-Dichloroethane | -43.2 |

| Ethylene | Br₂ | 1,2-Dibromoethane | -30.0 |

| Propene | Cl₂ | 1,2-Dichloropropane | -43.4 |

| Propene | Br₂ | 1,2-Dibromopropane | -30.4 |

| trans-2-Butene | Cl₂ | 2,3-Dichlorobutane | -44.1 |

| trans-2-Butene | Br₂ | 2,3-Dibromobutane | -31.3 |

| Isobutylene | Cl₂ | 1,2-Dichloro-2-methylpropane | -42.2 |

| Isobutylene | Br₂ | 1,2-Dibromo-2-methylpropane | -29.9 |

| Data adapted from computational studies at the B3LYP/6-311++G(d,p) level of theory.[8] |

Experimental Protocol: Bromination of Cyclohexene (B86901)

-

Setup: A 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel is placed in an ice-water bath.

-

Reagents: Dissolve cyclohexene (e.g., 5.0 g, 61 mmol) in an inert solvent such as dichloromethane (B109758) (20 mL) in the flask.

-

Addition: A solution of bromine (e.g., 9.7 g, 61 mmol) in dichloromethane (20 mL) is added dropwise from the dropping funnel with continuous stirring. The characteristic reddish-orange color of bromine should disappear upon addition, indicating a reaction.[5][7]

-

Reaction Completion: The addition is complete when a faint orange color persists.

-

Workup: The reaction mixture is washed with an aqueous solution of sodium thiosulfate (B1220275) to remove any excess bromine, followed by a water wash.

-

Isolation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude trans-1,2-dibromocyclohexane. Purification can be achieved via distillation or recrystallization.

Core Reactivity Profile

The reactivity of vicinal dihaloalkanes is characterized primarily by elimination reactions, which are synthetically valuable for creating unsaturated bonds. Nucleophilic substitution is also possible but often competes with elimination.

Caption: Key Reactivity Pathways of Vicinal Dihaloalkanes.

Elimination Reactions

Vicinal dihalides undergo a double dehydrohalogenation reaction when treated with a strong base to yield alkynes.[9] This reaction proceeds through two successive E2 elimination steps.[10][11] A very strong base, such as sodium amide (NaNH₂) in liquid ammonia (B1221849), is typically required for the reaction to go to completion.[11][12] The first elimination forms a vinylic halide intermediate, which then undergoes a second elimination to form the alkyne.[9][11]

Caption: Workflow for Alkyne Synthesis via Double Dehydrohalogenation.

Vicinal dihalides can be converted back to alkenes through a dehalogenation reaction. This is typically achieved by treating the dihalide with zinc metal in a suitable solvent like methanol (B129727) or acetic acid.[13][14] The reaction involves the oxidative addition of zinc and the subsequent elimination of ZnX₂ to form the alkene.[14]

Nucleophilic Substitution Reactions

While elimination is often the dominant pathway, vicinal dihalides can undergo nucleophilic substitution. The carbon-halogen bond is polar, making the carbon atom electrophilic and susceptible to attack by nucleophiles.[15][16][17] These reactions typically proceed via an Sₙ2 mechanism, especially with primary and secondary haloalkanes.[18] However, the presence of a second halogen on an adjacent carbon can influence the reaction rate and may lead to competing elimination, especially under basic conditions. The reaction with hydroxide (B78521) ions, for instance, can produce alcohols, but heating with an alcoholic solution of KOH strongly favors elimination.[18][19]

Quantitative Data: Reaction Yields

The choice of base and substrate significantly impacts the outcome of elimination reactions.

| Substrate | Base/Reagent | Product | Yield (%) |

| 1,2-Dibromopentane (B1585501) | NaNH₂ (3 equiv) | 1-Pentyne (B49018) | ~60% |

| trans-1,2-Dibromocyclohexane | NaNH₂ (2 equiv) | Cyclohexyne (trapped) | N/A |

| 1,2-Dichloropropane | Fused KOH, 200°C | Propyne | Good |

| 1,2-Dibromoethane | Zn, CH₃OH | Ethene | >90% |

| Yields are representative and can vary based on specific reaction conditions.[12][20] |

Experimental Protocol: Dehydrohalogenation of 1,2-Dibromopentane

-

Setup: A three-necked flask is fitted with a dry ice condenser and an inlet for ammonia gas. The system is kept under an inert atmosphere (e.g., nitrogen).

-

Solvent: Liquid ammonia is condensed into the flask at -78°C (dry ice/acetone bath).

-

Base Formation: Sodium metal is added in small pieces to the liquid ammonia with a catalytic amount of ferric nitrate (B79036) to form a dark blue solution, which then turns gray upon formation of sodium amide (NaNH₂).

-

Addition: A solution of 1,2-dibromopentane in a minimal amount of anhydrous ether is added dropwise to the stirred suspension of NaNH₂ in liquid ammonia.[12]

-

Reaction: The reaction is stirred for several hours at -78°C. If a terminal alkyne is formed, three equivalents of base are required as the third equivalent deprotonates the acidic terminal alkyne.[11]

-

Quenching: The reaction is carefully quenched by the slow addition of ammonium (B1175870) chloride to neutralize excess NaNH₂. The ammonia is then allowed to evaporate.

-

Workup & Isolation: Water is added to the residue, and the product is extracted with ether. The organic layer is washed, dried, and the solvent is removed. The resulting 1-pentyne is purified by distillation.

Applications in Drug Development

Halogenation is a critical tool in medicinal chemistry. The introduction of halogen atoms can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] Vicinal dihalides serve as versatile synthetic intermediates for constructing more complex molecular architectures. For instance, the conversion of an alkene (a common functionality in natural products) to an alkyne via a dihalide intermediate introduces a linear, rigid structural element that can be further functionalized, making it a valuable strategy in the synthesis of drug candidates.[10] Furthermore, the reactivity of the C-X bond is exploited in the synthesis of various pharmaceuticals, including antiseptics like iodoform, which are formed via nucleophilic substitution reactions.[16]

References

- 1. Chiral Alkyl Halides: Underexplored Motifs in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Halogen atoms in the modern medicinal chemistry: hints for the drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Halogen bonding for rational drug design and new drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Halogen addition reaction - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. fiveable.me [fiveable.me]

- 10. Video: Preparation of Alkynes: Dehydrohalogenation [jove.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Explain the preparation of alkenes from vicinal dihalides class 11 chemistry CBSE [vedantu.com]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. rroij.com [rroij.com]

- 16. CK12-Foundation [flexbooks.ck12.org]

- 17. rroij.com [rroij.com]

- 18. chemguide.co.uk [chemguide.co.uk]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. youtube.com [youtube.com]

Methodological & Application

Application Note and Protocol for the Synthesis of 2-Bromo-3-chlorobut-2-ene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-bromo-3-chlorobut-2-ene from 2-bromo-2-butene (B89217) via a free-radical allylic chlorination reaction. The synthesis utilizes N-chlorosuccinimide (NCS) as the chlorinating agent in the presence of a radical initiator. This application note includes a comprehensive reaction mechanism, a step-by-step experimental protocol, a summary of quantitative data, and methods for purification and characterization of the final product.

Introduction

This compound is a halogenated alkene that can serve as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and complex molecular architectures. The presence of both bromine and chlorine atoms, along with a double bond, offers multiple sites for further functionalization. The synthesis described herein proceeds via an allylic chlorination, a common and effective method for introducing a halogen atom at a position adjacent to a double bond.[1] This reaction typically proceeds through a free-radical chain mechanism, where a low concentration of the halogenating agent is key to favoring substitution over addition to the alkene.[1][2] N-chlorosuccinimide (NCS) is a widely used reagent for this purpose as it provides a controlled, low concentration of chlorine radicals upon initiation.[3][4]

Reaction and Mechanism

The synthesis of this compound from 2-bromo-2-butene is achieved through a free-radical substitution reaction at the allylic position. The reaction is initiated by the homolytic cleavage of the N-Cl bond in NCS, typically facilitated by a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by UV irradiation.[4]

The propagation phase involves the abstraction of an allylic hydrogen from 2-bromo-2-butene by a chlorine radical, forming a resonance-stabilized allylic radical. This radical then reacts with another molecule of NCS to yield the desired product, this compound, and a succinimidyl radical, which continues the chain reaction. The use of NCS is crucial to maintain a low concentration of molecular chlorine, thereby minimizing the competing electrophilic addition of chlorine across the double bond.[1]

Signaling Pathway Diagram

Caption: Free-radical mechanism for the allylic chlorination of 2-bromo-2-butene.

Experimental Protocol

This protocol is based on established procedures for allylic chlorination using NCS.

Materials:

-

2-bromo-2-butene (starting material)

-

N-chlorosuccinimide (NCS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Anhydrous carbon tetrachloride (CCl₄) or other suitable inert solvent

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate (B1220275) solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask